N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives, like the study by Chkirate et al. (2019), has explored their use in synthesizing novel Co(II) and Cu(II) coordination complexes. These studies highlight the role of hydrogen bonding in self-assembly processes and the antioxidant activity of these compounds. Such research indicates the potential application of similar compounds in developing new materials with specific molecular architectures and investigating their biological activities (Chkirate et al., 2019).
Unexpected Synthesis Routes
The synthesis of novel compounds through unexpected routes, as demonstrated by Sebhaoui et al. (2020), provides insights into the chemical behavior of pyrazole and oxadiazole derivatives. This research can lead to the discovery of new compounds with potential applications in medicinal chemistry and drug design (Sebhaoui et al., 2020).
Computational and Pharmacological Evaluation
Studies on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, like those conducted by Faheem (2018), assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the importance of computational tools in predicting the biological activity and safety profile of new compounds, suggesting a pathway for the development of therapeutics (Faheem, 2018).
Mechanism of Action
Target of action
Pyrazole derivatives, which “N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide” is a part of, have been found to have a wide range of biological activities . They can interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Mode of action
The mode of action of pyrazole derivatives can vary widely, depending on their structure and the target they interact with. Some pyrazole derivatives have been found to inhibit enzymes, while others might interact with receptors or other cellular components .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways, depending on their target of action. For example, some pyrazole derivatives have been found to have anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazole derivatives can vary widely, depending on their structure. Some might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of pyrazole derivatives can vary, depending on their mode of action and the biochemical pathways they affect. Some might inhibit the activity of certain enzymes, leading to a decrease in the production of certain molecules, while others might activate receptors, leading to an increase in cellular signaling .
Action environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Some might be more stable and effective in certain environments, while others might be less so .
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-22-10-13(8-19-22)17-20-16(25-21-17)9-18-15(23)11-24-14-7-5-4-6-12(14)2/h4-8,10H,3,9,11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHEJMXJXCHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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